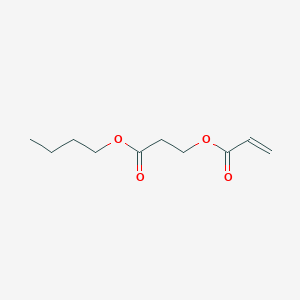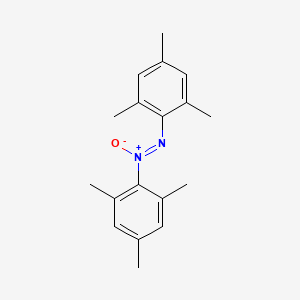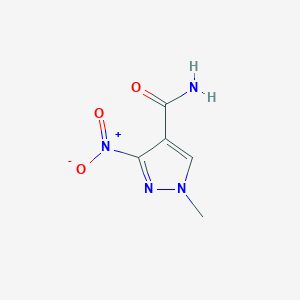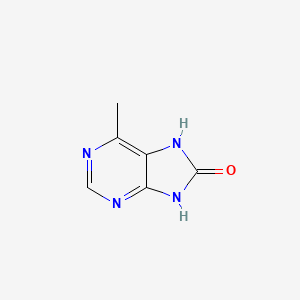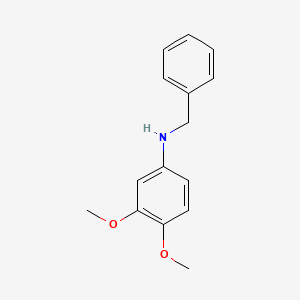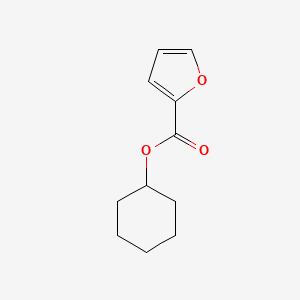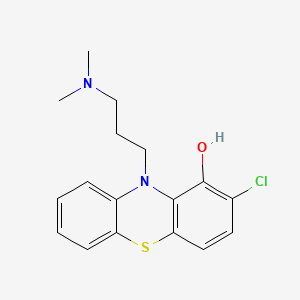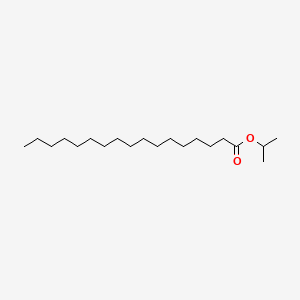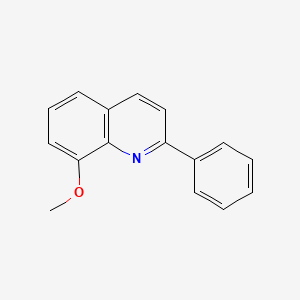
4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one
Descripción general
Descripción
“4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one” is a chemical compound. It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Multifunctional Supported Bimetallic Catalysts : A study by Morad et al. (2017) demonstrated the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one, a related compound, from 4-methoxybenzyl alcohol using a multifunctional supported AuPd nanoalloy catalyst. This process involves dehydrogenation, aldol condensation, and hydrogenation steps (Morad et al., 2017).
- Electrochemical Conversion : Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode, which is applicable to the electrochemical conversion of related compounds (Bryan & Grimshaw, 1997).
Fragrance Synthesis
- Synthesis of Fragrant Compounds : Kuznetsov et al. (2015) conducted a study on the condensation of tetramethylenediethylenetetramine with derivatives of 4-phenylbutan-2-one, leading to fragrant compounds such as 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).
Crystal Structure Analysis
- Crystallographic Studies : The study of the crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one by Wang Yong-jian (2010), provides insights into the structural characteristics of these compounds (Wang Yong-jian, 2010).
Chemical Reactions and Applications
- Synthesis in Flow Using Micropacked Bed Reactors : Waldron et al. (2019) reported the synthesis of 4-(4-methoxyphenyl)butan-2-one in a telescoped flow system, showing advancements in reaction process technology (Waldron et al., 2019).
- Manganese Peroxidase-Catalyzed Oxidative Degradation : Hwang et al. (2008) explored the MnP-catalyzed oxidation of vanillylacetone, a related compound, indicating potential applications in biochemical processes (Hwang et al., 2008).
Miscellaneous Applications
- Identification and NMR Analysis : The identification and nuclear magnetic resonance (NMR) analysis of related compounds, as studied by Yu Shu-lin (2010), are crucial for understanding their chemical properties (Yu Shu-lin, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-14(19)8-9-15-10-11-17(18(12-15)20-2)21-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWALMJLAEWUHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524374 | |
| Record name | 4-[4-(Benzyloxy)-3-methoxyphenyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one | |
CAS RN |
39886-78-7 | |
| Record name | 4-[3-Methoxy-4-(phenylmethoxy)phenyl]-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39886-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Benzyloxy)-3-methoxyphenyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




